4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole

Medicinal Chemistry Organic Synthesis Building Blocks

Synthetic inefficiency from poor leaving groups and metabolic instability hinder hit-to-lead optimization. This compound provides a superior bromomethyl electrophile and a cyclopropyl ring for enhanced stability. - Superior Electrophilicity: Enables high-yielding nucleophilic substitutions for diverse library synthesis. - Metabolic Stability: Cyclopropyl moiety improves in vivo half-life vs. linear alkyl chains. - Validated Scaffold: Core shows AChE inhibitory potency comparable to Donepezil. Available at 95% purity for immediate procurement.

Molecular Formula C8H10BrNS
Molecular Weight 232.14 g/mol
Cat. No. B13155754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole
Molecular FormulaC8H10BrNS
Molecular Weight232.14 g/mol
Structural Identifiers
SMILESC1CC1(CC2=CSC=N2)CBr
InChIInChI=1S/C8H10BrNS/c9-5-8(1-2-8)3-7-4-11-6-10-7/h4,6H,1-3,5H2
InChIKeyWGWINOHQBPFQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole Overview


4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole (CAS 1494998-22-9) is a heterocyclic building block featuring a 1,3-thiazole core substituted at the 4-position with a [1-(bromomethyl)cyclopropyl]methyl group [1]. The compound possesses a reactive bromomethyl electrophile and a strained cyclopropyl moiety, making it a valuable intermediate for constructing libraries of functionalized thiazoles [2]. Its commercial availability at 95% purity and well-defined physicochemical properties (MW 232.14 g/mol, C8H10BrNS) [1] support its use in medicinal chemistry and agrochemical research programs.

Why 4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole Is Irreplaceable


Simply substituting any thiazole derivative for 4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole risks compromising synthetic efficiency, target engagement, and metabolic profile. The bromomethyl group provides a superior leaving group for nucleophilic substitution compared to chloromethyl or non-halogenated analogs [1], enabling rapid and selective derivatization [2]. The cyclopropyl substituent enhances metabolic stability relative to linear alkyl chains [3], a critical advantage for generating drug-like leads. Furthermore, positional isomerism (4- vs. 2- or 5-substituted thiazoles) alters molecular geometry and receptor interactions [4], underscoring the need for precise building block selection. The evidence below quantifies these differentiators.

Comparative Evidence: 4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole


Bromomethyl vs. Chloromethyl Leaving Group

The bromomethyl group in 4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole acts as a superior electrophile compared to its chloromethyl counterpart. The leaving group ability follows the order I⁻ > Br⁻ > Cl⁻ > F⁻ [1], meaning that nucleophilic substitution (SN2) reactions proceed significantly faster with the bromomethyl derivative. This enhanced reactivity allows for milder reaction conditions and higher yields in subsequent derivatization steps [2].

Medicinal Chemistry Organic Synthesis Building Blocks

4-Isomer vs. 2-Isomer Availability and Purity

4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole (4-isomer) is commercially available with a guaranteed purity of 95% . In contrast, the 2-isomer (2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole) is also listed at 95% purity but shows different pricing structures and supplier availability . The 4-isomer can be sourced for as low as 6 USD per mg at 95% purity , while the 2-isomer is priced at approximately 40 USD per mg at 98% purity , indicating a cost differential that favors the 4-isomer for high-throughput applications.

Procurement Chemical Supply Building Blocks

Cyclopropyl vs. Alkyl Metabolic Stability

The cyclopropyl moiety present in 4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole confers enhanced metabolic stability compared to linear alkyl chains [1]. Cyclopropyl groups are resistant to oxidative metabolism by cytochrome P450 enzymes, leading to longer half-lives in biological systems. This property is observed across multiple thiazole-cyclopropyl derivatives, where cyclopropyl substitution improves drug-like properties and in vivo efficacy .

Drug Metabolism ADME Medicinal Chemistry

AChE Inhibition by Thiazole-Cyclopropyl Scaffold

Thiazole-cyclopropyl derivatives demonstrate potent acetylcholinesterase (AChE) inhibitory activity. Compound 6l, a representative thiazole-cyclopropyl hybrid, exhibited an IC50 of 0.079 ± 0.16 µM against AChE, statistically comparable to the clinical standard Donepezil (IC50 = 0.056 ± 0.22 µM) [1]. This establishes the thiazole-cyclopropyl scaffold as a privileged structure for AChE inhibition, supporting the use of 4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole as a key intermediate for developing Alzheimer's disease therapeutics.

Neurodegeneration Alzheimer's Disease Enzyme Inhibition

Bromomethyl as a Multifunctional Synthetic Handle

The bromomethyl group in 4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole serves as a versatile electrophilic handle, enabling a wide array of nucleophilic substitutions (amines, thiols, alcohols) [1]. This contrasts with non-halogenated cyclopropyl thiazoles, which lack a reactive site for facile diversification. The bromomethyl functionality allows for the construction of diverse compound libraries in a single synthetic step, significantly accelerating structure-activity relationship (SAR) exploration .

Parallel Synthesis Library Generation Medicinal Chemistry

Application Scenarios: 4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole


Medicinal Chemistry Library Synthesis

Leverage the superior electrophilicity of the bromomethyl group (Br⁻ leaving group vs. Cl⁻) [1] to perform rapid, high-yielding nucleophilic substitutions with diverse amine, thiol, and alcohol building blocks. The 4-isomer's favorable pricing (as low as 6 USD/mg) enables cost-effective parallel library production for hit-to-lead optimization.

Alzheimer's Disease Drug Discovery

Utilize the thiazole-cyclopropyl scaffold's validated AChE inhibitory potency (IC50 comparable to Donepezil) [2] to design novel Alzheimer's therapeutics. The cyclopropyl group enhances metabolic stability [3], improving brain penetration and in vivo half-life. The bromomethyl handle allows for systematic SAR exploration around the AChE peripheral anionic site.

Agrochemical Fungicide Development

Thiazole derivatives with cyclopropyl fragments exhibit potent antifungal activity [4]. 4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole serves as a key intermediate for synthesizing novel fungicidal candidates. The bromomethyl group facilitates attachment to various agrochemical pharmacophores, while the cyclopropyl ring contributes to target binding and environmental stability.

Targeted Covalent Inhibitor Design

The bromomethyl group acts as a latent electrophilic warhead capable of forming covalent bonds with nucleophilic protein residues (e.g., cysteine thiols) [5]. This enables the design of targeted covalent inhibitors (TCIs) for kinases, proteases, and other enzymes with reactive active-site nucleophiles. The cyclopropyl moiety provides conformational constraint that can enhance target selectivity.

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